molecular formula C18H13Cl2F3N4O2 B10811267 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10811267
M. Wt: 445.2 g/mol
InChI Key: QIEXKPZOVALGBF-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of dichlorophenyl, morpholinylcarbonyl, and trifluoromethyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylcarbonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, a study reported that specific derivatives demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Enzyme Inhibition

The compound's structure allows it to interact with key enzymes involved in cancer progression. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in the regulation of cell growth and survival . This inhibition can lead to reduced proliferation of cancer cells, making these compounds promising candidates for drug development.

Synthetic Transformations

The synthesis of 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves several synthetic routes that enhance its structural diversity. Researchers have developed various methods for synthesizing this compound, including multi-step organic reactions that allow for post-functionalization . Such transformations not only improve yield but also expand the potential applications of the compound in drug design.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative effects on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their effectiveness as potential anticancer agents .

Case Study 2: Enzymatic Activity

Another study focused on the enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidines against various kinases. The findings revealed that these compounds could selectively inhibit PI3Kα kinase, leading to a decrease in cancer cell viability . This suggests that further exploration of these compounds could yield effective therapeutic agents targeting specific cancer pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer high specificity and potency as a kinase inhibitor. The presence of the dichlorophenyl group enhances its binding affinity, while the morpholinylcarbonyl group improves its solubility and pharmacokinetic properties .

Biological Activity

The compound 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activities, including its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H13Cl2F3N4O
  • Molecular Weight : 367.19 g/mol

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM)
A54910.5
HCT-11612.3
MCF-79.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is effective against multiple cancer types, particularly lung and breast cancers.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased BAX/Bcl-2 ratios, indicating enhanced pro-apoptotic signaling.
  • Cell Cycle Arrest : Flow cytometric analyses show that treatment with the compound leads to cell cycle arrest at the S and G2/M phases.
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of key kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor).

Study 1: In Vitro Evaluation

A study conducted in vitro assessed the efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant effects noted at concentrations as low as 5 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity. For instance, compounds with trifluoromethyl groups showed improved potency compared to their non-fluorinated counterparts .

Computational Studies

Computational modeling and docking studies have been employed to predict the binding affinity of the compound to target proteins associated with cancer signaling pathways. These studies suggest that the compound binds effectively to the ATP-binding site of EGFR, which is crucial for its inhibitory action .

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N4O2/c19-11-2-1-10(7-12(11)20)13-8-15(18(21,22)23)27-16(24-13)9-14(25-27)17(28)26-3-5-29-6-4-26/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEXKPZOVALGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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